molecular formula C20H21ClFN3O B11446835 N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide

Cat. No.: B11446835
M. Wt: 373.8 g/mol
InChI Key: MMFADXWHNGNMKK-UHFFFAOYSA-N
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Description

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, featuring a benzimidazole core linked to a chlorofluorobenzyl group and a dimethylpropanamide moiety, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Chlorofluorobenzyl Group: The benzimidazole intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorofluorobenzyl group.

    Attachment of the Dimethylpropanamide Moiety: Finally, the resulting intermediate is coupled with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide.

Major Products

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Forms: Compounds with reduced benzimidazole or benzyl groups.

    Substituted Derivatives: Compounds with various substituents replacing the chlorine or fluorine atoms.

Scientific Research Applications

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, in cancer research, it may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide
  • N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide
  • N-{[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide

Uniqueness

The presence of both chlorine and fluorine atoms in the benzyl group of N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide distinguishes it from other similar compounds. This unique substitution pattern can influence its chemical reactivity, biological activity, and overall pharmacokinetic properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21ClFN3O

Molecular Weight

373.8 g/mol

IUPAC Name

N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H21ClFN3O/c1-20(2,3)19(26)23-11-18-24-16-9-4-5-10-17(16)25(18)12-13-14(21)7-6-8-15(13)22/h4-10H,11-12H2,1-3H3,(H,23,26)

InChI Key

MMFADXWHNGNMKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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